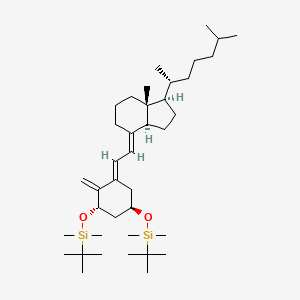

((1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)dihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane)

Vue d'ensemble

Description

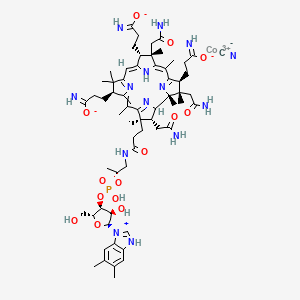

1,3-bi-TBS-trans-Alfacalcidol is an intermediate of alfacalcidol, which is an active metabolite of vitamin D3. Vitamin D3 has been found to be effective in mediating intestinal calcium absorbtion and bone calcium metabolism.

Applications De Recherche Scientifique

Pharmaceutical Research and Development

1,3-bi-TBS-trans-Alfacalcidol plays a crucial role in pharmaceutical research and development. It is used extensively for drug development, disease understanding, and therapy improvement . It serves as a key intermediate for the production of enhanced pharmacokinetically active Vitamin D analogs .

Cancer Therapeutics

This compound is useful in the production of therapeutics designed for diseases such as cancer . It aids in the synthesis of active vitamin D analogs, which are being researched for their potential anti-cancer properties .

Osteoporosis Treatment

1,3-bi-TBS-trans-Alfacalcidol is also used in the development of treatments for osteoporosis . The active vitamin D analogs it helps produce are being studied for their potential to improve bone health and treat osteoporosis .

Psoriasis Management

Research is being conducted on the use of 1,3-bi-TBS-trans-Alfacalcidol in the management of psoriasis . The active vitamin D analogs it helps synthesize are being explored for their potential to manage this skin condition .

Academic Research

In the realm of academia, 1,3-bi-TBS-trans-Alfacalcidol is a valuable resource in numerous research applications and university labs . Its synthetic nature allows it to play a vital role in scientific discovery, furthering our understanding of diseases and potential treatments .

Synthesis of Alfacalcidol

1,3-bi-TBS-trans-Alfacalcidol is used in the synthesis of Alfacalcidol . Alfacalcidol is an active metabolite of Vitamin D, which has important applications in the treatment of certain medical conditions like renal osteodystrophy, vitamin D-resistant rickets, and osteoporosis .

Mécanisme D'action

1,3-bi-TBS-trans-Alfacalcidol is a synthetic derivative of vitamin D3 and serves as an important intermediate in the synthesis of active vitamin D analogs . This compound plays a crucial role in various biological processes, including calcium homeostasis and bone metabolism .

Target of Action

The primary target of 1,3-bi-TBS-trans-Alfacalcidol is the vitamin D receptor (VDR) . The VDR is a nuclear receptor that mediates the actions of vitamin D3 and its metabolites. It plays a crucial role in calcium homeostasis and bone metabolism .

Mode of Action

1,3-bi-TBS-trans-Alfacalcidol interacts with the VDR, leading to changes in gene expression . In conditions like chronic renal failure, renal bone disease, hypoparathyroidism, and vitamin D dependent rickets, the kidneys’ capacity for 1α-hydroxylation is impaired, leading to reduced production of endogenous 1,25-dihydroxyvitamin D and aberrated mineral metabolism .

Biochemical Pathways

1,3-bi-TBS-trans-Alfacalcidol affects the vitamin D3 metabolic pathway . It is converted into its active form by the enzyme 25-hydroxylase in the liver. This active form then exerts its effects in the body, particularly in the kidneys and bones .

Pharmacokinetics

1,3-bi-TBS-trans-Alfacalcidol is a highly pure synthetic derivative of Vitamin D3, which is key for the production of enhanced pharmacokinetically active Vitamin D analogs . .

Result of Action

The interaction of 1,3-bi-TBS-trans-Alfacalcidol with the VDR leads to changes in gene expression that regulate calcium homeostasis and bone metabolism . This results in increased intestinal calcium absorption and improved bone calcium metabolism .

Action Environment

The action, efficacy, and stability of 1,3-bi-TBS-trans-Alfacalcidol can be influenced by various environmental factors. It is recommended to store this compound in a cool and dry environment to retain its integrity and stability .

Propriétés

IUPAC Name |

[(1S,3E,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O2Si2/c1-28(2)18-16-19-29(3)34-23-24-35-31(20-17-25-39(34,35)11)21-22-32-26-33(40-42(12,13)37(5,6)7)27-36(30(32)4)41-43(14,15)38(8,9)10/h21-22,28-29,33-36H,4,16-20,23-27H2,1-3,5-15H3/b31-21+,32-22+/t29-,33-,34-,35+,36+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGPOUVOBLNWHS-YCDCPRPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)